Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside
Overview
Description
Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside is a compound that belongs to the class of thioglycosides. It is characterized by the presence of a phenyl group and two benzyl groups attached to the thioglucopyranoside moiety. This compound is widely used in carbohydrate chemistry due to its ability to form stable glycosidic bonds, making it a valuable tool for synthesizing glycoconjugates and carbohydrate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside can be synthesized through several synthetic routes. One common method involves the reaction of phenyl thiol with 2,3-di-O-benzyl-D-glucopyranosyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioglycosides.
Scientific Research Applications
Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex glycoconjugates and carbohydrate derivatives.
Biology: Employed in studying carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential in developing glycosylated drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside involves its ability to form stable glycosidic bonds with other molecules. This is facilitated by the thiol group, which acts as a nucleophile, attacking electrophilic centers on other molecules. The phenyl and benzyl groups provide steric hindrance, enhancing the stability of the glycosidic bond.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,3-di-O-benzyl-6-deoxy-beta-D-thioglucopyranoside
- Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-thioglucopyranoside
- Phenyl 2,3,4,6-tetra-O-benzyl-beta-D-thioglucopyranoside
Uniqueness
Phenyl 2,3-di-O-benzyl-beta-D-thioglucopyranoside is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of the phenyl and benzyl groups enhances its utility in synthesizing a wide range of glycoconjugates and carbohydrate derivatives, making it a versatile tool in carbohydrate chemistry .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5S/c27-16-22-23(28)24(29-17-19-10-4-1-5-11-19)25(30-18-20-12-6-2-7-13-20)26(31-22)32-21-14-8-3-9-15-21/h1-15,22-28H,16-18H2/t22-,23-,24+,25-,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNHWIGTXCJGFF-RTJMFUJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)SC4=CC=CC=C4)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)SC4=CC=CC=C4)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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